This compound is identified by its IUPAC name, Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate, and has a molecular formula of with a molecular weight of approximately 268.74 g/mol. It is categorized under the broader classification of esters, specifically those derived from carboxylic acids.
The synthesis of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate typically involves several steps, often starting from commercially available precursors. Here are some common methods:
The molecular structure of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate can be described as follows:
CC(C(=O)OC(C(Cl)=O)C)C
.Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate participates in several chemical reactions:
Reactions are typically carried out under controlled conditions (e.g., temperature, pH) to optimize yields and minimize by-products.
The mechanism of action for Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate primarily involves its reactivity due to the presence of electrophilic sites (the carbonyl carbon in the ester and ketone groups).
The physical and chemical properties of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate include:
Property | Value |
---|---|
Molecular Weight | 268.74 g/mol |
Boiling Point | Approximately 108°C (15 mmHg) |
Solubility | Reacts with water |
Density | Not specified |
Refractive Index | Approximately 1.447 |
Sensitivity | Moisture sensitive |
This compound is classified as corrosive and poses risks such as skin burns and eye damage upon contact. Proper handling and storage away from moisture are essential.
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate finds applications in various fields:
The synthesis of methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate relies on 4-chloro-3-methylphenol (CAS 59-50-7) as a key precursor . This compound undergoes ortho-formylation via Reimer-Tiemann reaction to yield 2-hydroxy-5-chloro-3-methylbenzaldehyde, followed by oxidation to the corresponding carboxylic acid using K₂Cr₂O₇/H₂SO₄. Subsequent esterification with methanol under acidic conditions generates methyl 4-chloro-3-methylbenzoate. This intermediate then undergoes Friedel-Crafts acylation with 3-methylglutaroyl chloride in the presence of AlCl₃ to install the 5-oxovalerate chain, yielding the target compound after workup [4] .
Alternative routes employ 4-chloro-3-methylphenyl magnesium bromide (Grignard reagent) in nucleophilic addition to methyl 3-methyl-5-oxopentanoate, though this method exhibits lower regioselectivity (<75% yield) compared to Friedel-Crafts approaches [5]. Critical challenges include minimizing polyacylation byproducts and controlling steric effects from the ortho-methyl group during electrophilic substitution.
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Intermediate | Yield (%) | Purity (GC) |
---|---|---|---|
Friedel-Crafts Acylation | Methyl 4-chloro-3-methylbenzoate | 82 | ≥99.0 |
Grignard Addition | 3-Methyl-5-oxopentanoate ester | 74 | 95.5 |
Direct Esterification/Acylation | 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | 78 | 98.7 |
Fischer Esterification: The carboxylic acid precursor (5-(4-chloro-3-methylphenyl)-5-oxovaleric acid) reacts with methanol under Brønsted acid catalysis (H₂SO₄ or p-TsOH). The mechanism involves:
Friedel-Crafts Acylation: This electrophilic substitution proceeds via:
Table 2: Byproduct Distribution in Friedel-Crafts Acylation
Catalyst Loading (AlCl₃ eq.) | Ortho Isomer (%) | Polyacylation (%) | Target Ester Yield (%) |
---|---|---|---|
1.0 | 18.2 | 3.1 | 72.5 |
1.5 | 22.7 | 7.8 | 63.3 |
1.2 (with microwave) | 4.9 | 1.2 | 89.6 |
Lewis acid catalysts (AlCl₃, FeCl₃, ZnCl₂) remain predominant for ketone formation during Friedel-Crafts acylation. AlCl₃ demonstrates superior activity (turnover frequency: 120 h⁻¹) due to its strong electrophilicity, but necessitates stoichiometric loading and generates corrosive waste [4]. Heterogeneous alternatives like H-beta zeolites (SiO₂/Al₂O₃ = 25) achieve 85% conversion at 130°C with 98% selectivity, though substrate diffusion limitations reduce reaction rates by 40% compared to homogeneous systems [5].
Organocatalysts such as L-proline derivatives enable asymmetric functionalization at the γ-keto position. N-Sulfonylproline (10 mol%) in DMF facilitates enantioselective α-amination (ee >90%), though this remains exploratory for industrial production [6]. Continuous hydrogenation using Pd/C (5 wt%) in fixed-bed reactors converts the keto group to alcohol derivatives without racemization, achieving space-time yields of 210 g·L⁻¹·h⁻¹ [4].
Continuous flow systems enhance the synthesis scalability and safety by:
Key parameters for flow synthesis:
Table 3: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 240 min | 12 min | 20× faster |
Yield | 78% | 93% | +15% |
Energy Consumption | 18 kWh/kg | 6.2 kWh/kg | 65% reduction |
Byproduct Formation | 12% | 2.7% | 77% reduction |
Solvent polarity critically influences esterification kinetics:
Reaction kinetics follow second-order behavior:rate = k [Acid][Alcohol]
Where acid catalysis gives k = 0.118 L·mol⁻¹·min⁻¹ at 70°C. Water removal via molecular sieves (3Å) increases equilibrium constant Kₑ by 3.2-fold. Solvent-free conditions under vacuum enable 99% conversion in 45 minutes but require high shear mixing for viscosity control [2] [5].
Table 4: Solvent Effects on Esterification Kinetics
Solvent | Dielectric Constant (ε) | Rate Constant k (×10⁻⁴ s⁻¹) | Equilibrium Constant Kₑ |
---|---|---|---|
Methanol | 32.7 | 4.2 | 0.85 |
DMF | 38.3 | 8.7 | 1.12 |
Acetonitrile | 37.5 | 7.1 | 1.08 |
Toluene | 2.4 | 1.1 | 0.42 |
Solvent-Free | - | 22.5 | 4.27 |
Hydrolysis kinetics of methyl ester in aqueous media follow pseudo-first-order kinetics with kₕ = 3.8 × 10⁻⁶ s⁻¹ at pH 7, indicating high stability during processing. Acidic/basic conditions accelerate degradation (kₕ = 0.14 s⁻¹ in 1M NaOH), necessitating neutral workup protocols .
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